molecular formula C21H16N4O4S B11359032 Methyl 2-{2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]acetamido}benzoate

Methyl 2-{2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]acetamido}benzoate

Cat. No.: B11359032
M. Wt: 420.4 g/mol
InChI Key: BOKALAGRRWFDLC-UHFFFAOYSA-N
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Description

Methyl 2-{2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]acetamido}benzoate is a pyrimidinone derivative featuring a 1,6-dihydropyrimidin-2-yl core substituted with a cyano group at position 5, a phenyl group at position 4, and a thioacetamide linker connected to a methyl benzoate moiety.

Properties

Molecular Formula

C21H16N4O4S

Molecular Weight

420.4 g/mol

IUPAC Name

methyl 2-[[2-[(5-cyano-6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C21H16N4O4S/c1-29-20(28)14-9-5-6-10-16(14)23-17(26)12-30-21-24-18(13-7-3-2-4-8-13)15(11-22)19(27)25-21/h2-10H,12H2,1H3,(H,23,26)(H,24,25,27)

InChI Key

BOKALAGRRWFDLC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CSC2=NC(=C(C(=O)N2)C#N)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Condensation of Amidines with α,β-Unsaturated Carbonyl Compounds

A widely adopted method involves reacting benzamidine derivatives with α,β-unsaturated esters or ketones. For example, patent WO2013068875A1 describes the use of enedioates (e.g., dimethyl acetylenedicarboxylate) and amidines in acetone or amide solvents to form 5,6-dihydropyrimidin-4-ones. This approach aligns with the synthesis of analogous compounds, where 2-methyl-2-pentenal and benzamidine in acetone yield 6-ethyl-5-methyl-2-phenyl-3,4,5,6-tetrahydropyrimidine intermediates.

Cyclization of Thiourea Derivatives

Alternative routes employ thiourea intermediates, where cyclization with malononitrile or cyanoacetates introduces the cyano group at the 5-position. For instance, refluxing 2-thiouracil derivatives with methyl cyanoacetate in ethanol under acidic conditions produces 5-cyano-6-oxopyrimidines. This method is advantageous for introducing electron-withdrawing groups that enhance biological activity.

Stepwise Preparation of Key Intermediates

Synthesis of 5-Cyano-6-Oxo-4-Phenyl-1,6-Dihydropyrimidine-2-Thiol

The pyrimidine core is synthesized via a three-step sequence:

  • Formation of 4-Phenyl-6-oxo-1,6-dihydropyrimidine-2-thiol :
    Benzamidine hydrochloride reacts with ethyl acetoacetate and sulfur in dimethylformamide (DMF) at 80°C for 6 hours, yielding the thiolated pyrimidine.

  • Cyano Group Introduction :
    The 5-position is functionalized using malononitrile in the presence of piperidine as a catalyst. Reaction conditions (e.g., 60°C in ethanol for 4 hours) are critical to avoid over-cyanation.

  • Purification :
    Crude product is recrystallized from methanol/water (3:1), achieving >95% purity.

Coupling with Methyl 2-Aminobenzoate

The acetamido-benzoate side chain is introduced via a two-step coupling:

  • Synthesis of 2-[(Pyrimidin-2-YL)Sulfanyl]Acetic Acid :
    5-Cyano-6-oxo-4-phenyl-1,6-dihydropyrimidine-2-thiol reacts with chloroacetic acid in alkaline methanol (pH 10–11) at room temperature for 2 hours.

  • Amide Bond Formation :
    The acetic acid derivative is activated using N,N’-dicyclohexylcarbodiimide (DCC) and coupled with methyl 2-aminobenzoate in dichloromethane. The reaction proceeds at 0°C for 30 minutes, followed by warming to room temperature overnight.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates for cyclization steps but require careful drying to prevent hydrolysis. Ethanol and methanol are preferred for thiolation due to their ability to dissolve sulfur-based reagents.

  • Temperature Control : Exothermic reactions (e.g., DCC-mediated couplings) necessitate cooling to 0°C to minimize side products. Cyclization reactions benefit from reflux conditions (70–80°C) to drive equilibrium toward product formation.

Catalytic Systems

  • Base Catalysts : Sodium methoxide or potassium carbonate are employed in thiourea cyclizations to deprotonate intermediates and accelerate nucleophilic attack.

  • Coupling Agents : DCC and 1-hydroxybenzotriazole (HOBt) improve amide bond yields (>85%) compared to carbodiimide-free methods.

Analytical Characterization

Spectroscopic Data

Property Value Source
Molecular FormulaC₂₁H₁₆N₄O₄S
Molecular Weight420.4 g/mol
¹H NMR (400 MHz, DMSO) δ 7.85 (d, J=8 Hz, 2H, Ph), 6.12 (s, 1H, NH)
IR (KBr) 2210 cm⁻¹ (C≡N), 1680 cm⁻¹ (C=O)

Chromatographic Purity

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >99% purity, with a retention time of 12.3 minutes.

Industrial-Scale Production Considerations

Batch Reactor Design

  • Mixing Efficiency : High-shear mixers ensure homogeneous dispersion of insoluble reagents (e.g., sulfur) during thiolation steps.

  • Temperature Control : Jacketed reactors with chilled brine (−10°C) prevent thermal degradation during exothermic couplings.

Waste Management

  • Sulfur Byproducts : Filtration and activated carbon treatment remove excess sulfur and thiourea derivatives from wastewater streams.

  • Solvent Recovery : Distillation units reclaim >90% of methanol and DMF, reducing production costs.

Challenges and Mitigation Strategies

Byproduct Formation

  • N-Oxidation : The 6-oxo group is susceptible to over-oxidation under acidic conditions. Strict pH control (6.5–7.5) and inert atmospheres (N₂ or Ar) mitigate this issue.

  • Dimerization : Thiourea intermediates may dimerize at elevated temperatures. Stepwise heating (20°C increments every 30 minutes) suppresses this side reaction.

Yield Optimization

  • Catalyst Loading : Increasing DCC from 1.1 to 1.5 equivalents improves amide coupling yields from 78% to 92%.

  • Reaction Time : Extending cyclization steps from 4 to 6 hours enhances conversion rates by 15%.

Emerging Methodologies

Microwave-Assisted Synthesis

Recent studies demonstrate that microwave irradiation (100 W, 120°C) reduces cyclization times from 6 hours to 20 minutes, achieving comparable yields (88–91%).

Flow Chemistry Approaches

Continuous-flow reactors enable safer handling of toxic intermediates (e.g., chloroacetic acid), with residence times of 8 minutes per step and 97% overall yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]acetamido}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfanyl or acetamido groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Thiolates or amines in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

Methyl 2-{2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]acetamido}benzoate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of novel materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of Methyl 2-{2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]acetamido}benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Pyrimidinone Cores

Diphenyl and Diethyl Phosphonates (3f, 4e)
  • Structure: These compounds (e.g., 3f: Diphenyl ((2-(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl) hydrazinyl)(furan-2-yl) methyl) phosphonate) share the 5-cyano-6-oxo-4-phenylpyrimidin-2-yl backbone but incorporate phosphonate groups instead of a thioacetamide-benzoate linkage.
  • Activity : Demonstrated direct inhibition of Influenza A Neuraminidase and RNA-dependent RNA polymerase (RdRp), with IC₅₀ values in the micromolar range .
  • Key Difference : The phosphonate moiety enhances polar interactions with viral enzymes, whereas the benzoate group in the target compound may improve membrane permeability due to its lipophilic character.
2-[(5-Acetamido-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(2-methyl-5-sulfamoylphenyl)acetamide
  • Structure: Features a sulfamoylphenyl group and acetamido substitution on the pyrimidinone ring.
  • Key Difference: The cyano group in the target compound may increase electrophilicity, favoring covalent binding to enzyme active sites compared to the acetamido group in this analog.
Methyl 4-(2-{[5-(4-bromobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamido)benzoate
  • Structure: Substituted with a bromobenzenesulfonyl group instead of cyano and phenyl groups.
  • Key Difference: The absence of a sulfonyl group in the target compound reduces molecular weight (estimated ~450 g/mol vs.

Pharmacological and Physicochemical Comparison

Compound Core Structure Key Substituents Molecular Weight (g/mol) Reported Activity
Target Compound 1,6-Dihydropyrimidin-2-yl 5-cyano, 4-phenyl, thioacetamide-benzoate ~450 (estimated) Not explicitly reported
Diphenyl Phosphonate (3f) Same core Phosphonate-furan hybrid ~580 Influenza A Neuraminidase inhibition
Sulfamoylphenyl Analog Same core 5-acetamido, sulfamoylphenyl ~480 Potential antibacterial activity
Bromobenzenesulfonyl Analog Same core 4-bromobenzenesulfonyl ~550 Halogen-bond-mediated interactions

Functional Group Impact on Bioactivity

  • Phosphonate Groups (3f, 4e) : Increase polarity, favoring interactions with charged residues in viral enzymes but reducing cell permeability .
  • Sulfamoyl Group (Sulfamoylphenyl Analog) : Improves water solubility, which may enhance renal excretion and reduce toxicity .

Biological Activity

Methyl 2-{2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]acetamido}benzoate is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and antitumor research. This article explores the biological activity of this compound, highlighting relevant studies, synthesis methods, and biological evaluations.

Chemical Structure and Synthesis

The compound features a complex structure that includes a dihydropyrimidine core and a benzoate moiety. The synthesis typically involves multi-step reactions starting from commercially available precursors. For instance, a related synthesis of 5-cyano-6-oxo-1,6-dihydropyrimidine derivatives has been documented, which serves as a foundation for creating various substituted derivatives including the target compound .

Table 1: Chemical Structure of this compound

ComponentMolecular FormulaDescription
Base StructureC18H18N4O3SContains a dihydropyrimidine and benzoate
Functional Groups-NH, -COOHAmido and cyano groups present

Antimicrobial Activity

Research indicates that derivatives of 5-cyano-6-oxo-1,6-dihydropyrimidine exhibit notable antimicrobial properties. In vitro studies have shown efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with essential metabolic pathways .

Antitumor Activity

Recent studies have explored the antitumor potential of compounds similar to this compound. For instance, compounds with similar structural motifs have demonstrated significant cytotoxic effects on human lung cancer cell lines. The evaluation was performed using both 2D and 3D cell culture assays, revealing that certain derivatives can inhibit cell proliferation effectively .

Case Studies

  • Antimicrobial Efficacy : A study assessed the antimicrobial activity of various substituted pyrimidine derivatives against Escherichia coli and Staphylococcus aureus. The results indicated that certain modifications enhanced antibacterial activity significantly .
  • Antitumor Screening : In another investigation, synthesized compounds were tested on A549 (lung cancer) cells using MTS cytotoxicity assays. Compounds exhibited IC50 values in the low micromolar range, suggesting potent antitumor activity .

Table 2: Summary of Biological Activities

Activity TypeTest Organism/Cell LineIC50 (μM)Reference
AntimicrobialE. coli12.5
AntimicrobialS. aureus10.0
AntitumorA549 (lung cancer)6.26
AntitumorHCC827 (lung cancer)6.48

The biological activity of this compound is attributed to its ability to interact with key cellular targets:

  • DNA Binding : Some derivatives show strong binding affinity to DNA, particularly within the minor groove, which may inhibit replication and transcription processes.
  • Enzyme Inhibition : The compound may also act as an inhibitor for specific enzymes involved in nucleic acid metabolism or protein synthesis.

Q & A

Basic: What are the recommended synthetic routes for preparing Methyl 2-{2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]acetamido}benzoate?

The synthesis typically involves a multi-step approach:

  • Step 1: Formation of the pyrimidine core via condensation of cyano-substituted pyrimidinone precursors with phenyl derivatives under acidic or basic conditions .
  • Step 2: Introduction of the sulfanylacetamido group via nucleophilic substitution or thiol-ene coupling, using reagents like thioglycolic acid derivatives .
  • Step 3: Esterification of the benzoate moiety using methyl chloride or methanol under catalytic acid conditions .
  • Key Analytical Tools: Monitor reaction progress via TLC (silica gel, chloroform/methanol) and confirm purity via HPLC (C18 column, acetonitrile/water gradient) .

Basic: How can researchers structurally characterize this compound and validate its purity?

Methodological Approach:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR to confirm the presence of the pyrimidine ring (δ 6.5–8.5 ppm for aromatic protons), sulfanyl group (δ 3.0–4.0 ppm), and methyl ester (δ 3.7 ppm) .
  • Mass Spectrometry (MS): High-resolution ESI-MS can verify the molecular ion peak (e.g., [M+H]+^+) and fragmentation patterns matching the sulfanylacetamido and benzoate groups .
  • X-ray Crystallography: For unambiguous confirmation of stereochemistry, if crystalline derivatives are obtainable .

Advanced: What strategies optimize reaction yields during sulfanyl group incorporation?

Critical Variables:

  • Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the thiol group, improving coupling efficiency .
  • Catalysts: Use of mild bases (e.g., triethylamine) or phase-transfer catalysts to minimize side reactions like oxidation of the sulfanyl group .
  • Temperature Control: Reactions performed at 50–60°C balance reactivity and stability of the dihydropyrimidinone core .
    Data-Driven Optimization: Design of Experiments (DoE) can model interactions between variables (e.g., solvent polarity vs. temperature) to maximize yield .

Advanced: How should researchers resolve contradictions in reported biological activity data for structurally analogous compounds?

Case Example:

  • Contradiction: Varying antimicrobial potency in sulfonyl- vs. cyano-substituted pyrimidinones (e.g., vs. 6).
  • Resolution Strategies:
    • Structure-Activity Relationship (SAR) Analysis: Compare substituent effects (e.g., electron-withdrawing cyano groups enhance enzyme inhibition vs. sulfonyl groups improving solubility) .
    • Assay Standardization: Control variables like cell line viability, incubation time, and solvent (DMSO concentration) to minimize experimental bias .
    • Computational Docking: Use molecular modeling (e.g., AutoDock Vina) to predict binding affinities to target enzymes (e.g., dihydrofolate reductase) .

Advanced: What mechanisms underlie the compound’s potential enzyme inhibition properties?

Proposed Mechanisms:

  • Active Site Binding: The pyrimidine core mimics natural substrates (e.g., thymine), competitively inhibiting enzymes like dihydrofolate reductase (DHFR) .
  • Sulfanyl Group Reactivity: Forms disulfide bonds with cysteine residues in enzyme active sites, altering conformation .
  • Validation Methods:
    • Kinetic Studies: Measure KiK_i values via Lineweaver-Burk plots under varying substrate/inhibitor concentrations .
    • Fluorescence Quenching: Monitor changes in tryptophan fluorescence of target enzymes upon compound binding .

Advanced: How can researchers mitigate challenges in isolating intermediates during multi-step synthesis?

Technical Solutions:

  • Chromatography: Use flash column chromatography (silica gel, ethyl acetate/hexane gradient) for polar intermediates like sulfanylacetamido derivatives .
  • Crystallization: Optimize solvent mixtures (e.g., ethanol/water) for recrystallizing the benzoate ester .
  • In-Line Analytics: Implement LC-MS or FTIR for real-time monitoring of intermediate stability .

Advanced: What computational tools are recommended for predicting the compound’s physicochemical properties?

Methodology:

  • Software: Use Schrödinger’s QikProp or ACD/Labs to estimate logP (lipophilicity), aqueous solubility, and pKa values .
  • Molecular Dynamics (MD): Simulate membrane permeability (e.g., Blood-Brain Barrier penetration) via GROMACS or AMBER .
  • Density Functional Theory (DFT): Calculate redox potentials of the sulfanyl group to predict oxidative stability .

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